

Biological Activity of 3-Nitroindazole Core Structures

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Compound of Interest

Compound Name: 5-Chloro-3-nitro-1H-indazole

CAS No.: 98083-46-6

Cat. No.: B11902292

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Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Part 1: Executive Technical Summary

The 3-nitroindazole core represents a specialized scaffold in medicinal chemistry. While often overshadowed by its 5-nitro and 6-nitro isomers—which are chemically more accessible and widely used as antiparasitic agents—the 3-nitroindazole structure serves as a critical intermediate for 3-aminoindazole derivatives (kinase inhibitors, GABA modulators) and possesses distinct electronic properties that influence bioreductive activation.

Crucial Disambiguation:

- 3-Nitroindazole (Target): Nitro group at position 3.^{[1][2][3][4][5]} Primarily a precursor to 3-amino scaffolds and a specific probe for electronic structure studies.
- 5-Nitroindazole / 5-Nitroindazolin-3-one: The "workhorse" scaffold for anti-trypanosomal (Chagas disease) and hypoxia-selective anticancer activity.
- 7-Nitroindazole (3-Bromo-7-nitroindazole): A potent, selective neuronal Nitric Oxide Synthase (nNOS) inhibitor.

This guide addresses the specific activity of the 3-nitro core while integrating the broader bioactivity mechanisms of the nitroindazole class where relevant (e.g., bioreduction).

Part 2: Chemical Biology & Mechanism of Action[6] Electronic Structure & Reactivity

The indazole ring is an aromatic system comprising a benzene ring fused to a pyrazole.[6] The introduction of a nitro group ($-\text{NO}_2$) strongly withdraws electrons, lowering the LUMO energy and making the system susceptible to single-electron reduction.

- **3-Position Specificity:** A nitro group at C3 is directly attached to the pyrazole ring. This position is electronically distinct from the benzenoid nitro groups (C4-C7). The C3-nitro group creates a localized electron-deficient center, facilitating nucleophilic attack or reduction to the amine.
- **Tautomerism:** 3-nitroindazole exists in equilibrium between 1H- and 2H-tautomers, with the 1H-form generally being thermodynamically favored in solution, though N-substitution locks the tautomer.

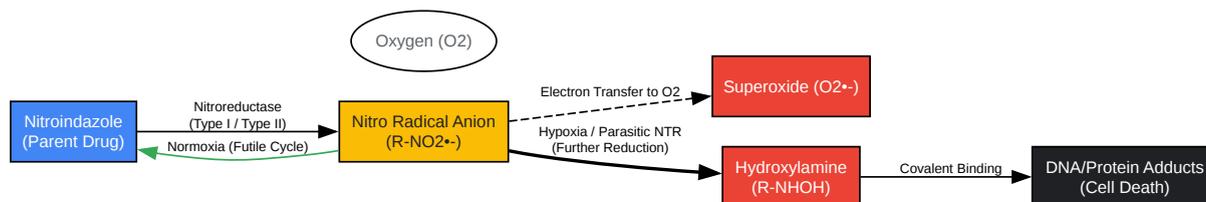
Bioreductive Activation (The "Warhead" Mechanism)

For nitroindazoles acting as antiparasitic or hypoxia-activated agents, the mechanism involves enzymatic reduction.

Pathway:

- **Type I Nitroreductase (NTR):** In parasites (*T. cruzi*, *Leishmania*), oxygen-insensitive NTRs reduce the nitro group to a hydroxylamine or amine.
- **Futile Cycling (Mammalian Cells):** In normoxic host cells, Type II NTRs reduce the nitro group to a radical anion. In the presence of O_2 , this radical is re-oxidized (futile cycle), releasing superoxide but regenerating the parent drug, thus limiting toxicity.
- **Hypoxia Selectivity:** In hypoxic tumor tissues, the radical anion cannot be re-oxidized. It undergoes further reduction to cytotoxic species (hydroxylamine/amine) that covalently bind to DNA/proteins or generate massive oxidative stress.

Visualization: Bioreduction Signaling Pathway



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Caption: Mechanism of nitroindazole activation. In normoxia, the futile cycle protects host cells. In hypoxia or parasites, irreversible reduction leads to toxicity.

Part 3: Therapeutic Applications[3][7]

Antiparasitic Activity (Chagas Disease & Leishmaniasis)

While 5-nitroindazole is the primary scaffold here, 3-substituted nitroindazoles (e.g., 3-alkoxy-5-nitroindazoles) show potent activity.[7]

- Target: Trypanosoma cruzi (Chagas) and Leishmania spp.[7]
- Key Compound: 3-alkoxy-1-benzyl-5-nitroindazole.[7]
- SAR Insight: Lipophilicity (logP) is crucial for penetrating the parasite membrane. The 3-alkoxy group allows fine-tuning of this lipophilicity. The nitro group at C5 is the toxophore.

Kinase Inhibition (Precursor Role)

The 3-nitroindazole core is the direct synthetic precursor to 3-aminoindazole.

- Target: Cyclin-Dependent Kinases (CDKs), GSK-3 β , and Tyrosine Kinases (e.g., VEGFR).
- Mechanism: The 3-amino group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

- Example: Pazopanib (anticancer) contains a 3-methyl-6-aminoindazole core, derived from a nitro-precursor.[3]

Neuroscience (nNOS Inhibition)

- Compound: 3-Bromo-7-nitroindazole.
- Activity: Selective inhibition of neuronal Nitric Oxide Synthase (nNOS) over endothelial NOS (eNOS).
- Utility: Neuroprotective agent in models of stroke and Parkinson's disease. The nitro group at C7 modulates the pKa of the indazole nitrogen, enhancing active site binding.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Nitroindazole

(Regioselective)

Direct nitration of indazole yields a mixture (mostly 5-nitro). This protocol uses the nitration of a 3-amino derivative followed by deamination or direct isolation from controlled nitration.

Method: Nitration of 3-diazoindazole (Sandmeyer-type) or direct nitration of 3-carboxylic acid derivatives. A more robust lab-scale method involves the cyclization of 2-amino- α -nitroacetophenone.

Step-by-Step (Cyclization Route):

- Starting Material: 2-Aminoacetophenone.[8]
- Nitration: Treat 2-aminoacetophenone with $\text{HNO}_3/\text{H}_2\text{SO}_4$ at -5°C to yield 2-amino- α -nitroacetophenone (careful temperature control required to avoid ring nitration).
- Cyclization: Heat the intermediate in glacial acetic acid with a dehydrating agent (e.g., acetic anhydride) or treat with NaNO_2/HCl if proceeding via a diazonium intermediate.
- Purification: Recrystallize from ethanol/water. 3-Nitroindazole appears as yellow crystals.

Protocol B: In Vitro Anti-Trypanosomal Assay (AlamarBlue)

Validates the bioactivity of the nitro-core against *T. cruzi*.

- Cell Culture: Maintain *T. cruzi* epimastigotes in LIT medium at 28°C.
- Seeding: Plate parasites (1×10^6 cells/mL) in 96-well plates.
- Treatment: Add test compounds (3-nitroindazole derivatives) in serial dilutions (e.g., 100 μ M to 0.1 μ M). Include Benznidazole as a positive control.
- Incubation: Incubate for 72 hours at 28°C.
- Readout: Add AlamarBlue (resazurin) reagent (10% of well volume). Incubate for 4-6 hours.
- Measurement: Measure fluorescence (Ex 530 nm / Em 590 nm).
- Analysis: Calculate IC_{50} using non-linear regression (GraphPad Prism).

Part 5: Data Summary & SAR Table

Core Structure	Substituent (R)	Primary Biological Activity	Mechanism
3-Nitroindazole	H (Unsubstituted)	Synthetic Intermediate	Precursor to 3-amino; weak hypoxia cytotoxin.
3-Aminoindazole	(Reduced Nitro)	Kinase Inhibition (CDK/VEGFR)	ATP-competitive binding (Hinge region).
5-Nitroindazole	3-Alkoxy / 2-Benzyl	Anti-parasitic (Chagas)	Type I NTR reduction -> ROS generation.
7-Nitroindazole	3-Bromo	nNOS Inhibition	Competition with L-arginine; prevents NO toxicity.
6-Nitroindazole	3-Methyl	Anticancer (Pazopanib interm.) ^[3] ^[4]	Precursor to kinase inhibitor core.

Part 6: References

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